4-Fluorobenzoic Acid

Descripción

RN given refers to parent cpd; structure

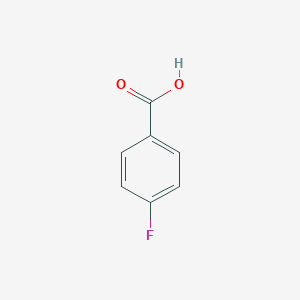

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYDXOIZLAWGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Record name | 4-fluorobenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-fluorobenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

499-90-1 (mono-hydrochloride salt) | |

| Record name | p-Fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9060023 | |

| Record name | Benzoic acid, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | p-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | p-Fluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

456-22-4 | |

| Record name | 4-Fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5ROO2HOU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Fluorobenzoic acid (CAS No. 456-22-4), a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique properties, stemming from the presence of a fluorine atom on the benzene ring, make it a valuable intermediate in drug discovery and development.[1][2]

Core Properties and Data

This compound is a white crystalline solid.[1] The fluorine substitution enhances its reactivity and solubility in various organic solvents, making it a versatile reagent in organic synthesis.[1]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 456-22-4 | |

| Molecular Formula | C₇H₅FO₂ | |

| Molecular Weight | 140.11 g/mol | |

| Appearance | White powder/solid | |

| Melting Point | 182-184 °C | |

| Boiling Point | 253.7 °C | |

| Density | 1.479 g/cm³ | |

| pKa | 4.14 | |

| Solubility | Very slightly soluble in cold water; freely soluble in hot water and alcohol. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data includes:

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectral data is available and typically shows signals corresponding to the aromatic protons and the carboxylic acid proton. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| ¹⁹F NMR | A characteristic technique for fluorine-containing compounds, showing a signal for the fluorine atom. |

| IR Spectroscopy | Shows characteristic peaks for the C=O of the carboxylic acid and the C-F bond. |

| Mass Spectrometry | Used to determine the molecular weight and fragmentation pattern. |

Synthesis and Experimental Protocols

This compound is commercially available, but can also be synthesized through several established methods.

Common Synthesis Routes

-

Schiemann Reaction: This is a notable route where 4-aminobenzoic acid is diazotized and then treated with a fluorinating agent, followed by hydrolysis.

-

Oxidation of 4-Fluorotoluene: A common method involves the oxidation of the methyl group of 4-fluorotoluene to a carboxylic acid.

-

Hydrolysis of 4-Fluorobenzonitrile: This method involves the conversion of the nitrile group of 4-fluorobenzonitrile to a carboxylic acid.

Illustrative Synthesis Workflow

The following diagram outlines a general workflow for the synthesis of this compound derivatives, which is a common application of this compound.

Applications in Research and Drug Development

The presence of the fluorine atom in this compound imparts unique properties to molecules that incorporate it, such as enhanced metabolic stability and bioactivity. This makes it a valuable precursor in various fields.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). Its derivatives have been investigated for various biological activities, including antimicrobial and antioxidant properties.

-

Agrochemicals: It is used in the formulation of herbicides and pesticides, contributing to improved efficacy.

-

Polymer Chemistry: this compound is utilized in the production of specialty polymers with enhanced thermal stability and chemical resistance.

-

Analytical Chemistry: It can be employed as a standard in chromatographic techniques.

Logical Flow of Applications

The following diagram illustrates the central role of this compound as a building block in various scientific and industrial applications.

Safety and Handling

Proper handling and storage of this compound are essential to ensure safety in a laboratory or industrial setting.

-

Hazards: It is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and respiratory protection, should always be worn when handling this compound.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

This guide provides a foundational understanding of this compound for professionals in research and development. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

Synthesis of 4-Fluorobenzoic Acid from 4-Fluorotoluene: An In-Depth Technical Guide

Introduction

4-Fluorobenzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its production from 4-fluorotoluene is a key industrial transformation, primarily achieved through the oxidation of the methyl group. This guide provides a detailed technical overview of the principal synthetic routes, offering experimental protocols, comparative data, and process workflows tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Pathways: An Overview

The conversion of 4-fluorotoluene to this compound involves the oxidation of the benzylic methyl group. This can be accomplished through several methods, each with distinct advantages regarding yield, cost, safety, and environmental impact. The three primary methods detailed in this guide are:

-

Potassium Permanganate (KMnO₄) Oxidation: A classic, robust, and high-yielding method utilizing a strong inorganic oxidant.

-

Nitric Acid (HNO₃) Oxidation: A potent oxidative method capable of handling various substituted toluenes, though it requires careful control of reaction conditions to manage reactivity and byproduct formation.

-

Catalytic Aerobic Oxidation: A modern, "green" chemistry approach that uses molecular oxygen as the terminal oxidant in the presence of a catalyst, minimizing inorganic waste streams.

The overall transformation is depicted below:

Figure 1: General oxidation of 4-fluorotoluene.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data associated with the different synthetic routes for producing this compound from 4-fluorotoluene.

| Parameter | Potassium Permanganate Oxidation | Nitric Acid Oxidation | Catalytic Aerobic Oxidation |

| Primary Oxidant | Potassium Permanganate (KMnO₄) | Nitric Acid (HNO₃) | Molecular Oxygen (O₂) |

| Catalyst | None (stoichiometric) | None (stoichiometric) | Cobalt Acetate Tetrahydrate (Co(OAc)₂·4H₂O) / Sodium Bromide (NaBr) |

| Typical Solvent | Water | Water | Acetic Acid / Water |

| Reaction Temp. | ~100 °C (Reflux) | 170 - 200 °C (under pressure) | 100 - 160 °C |

| Reaction Time | Several hours | Minutes to hours | ~4 hours |

| Reported Yield | High (often >80%) | >80% (for toluene, extrapolated) | 86.6%[1] |

| Reported Purity | High, requires recrystallization | Good, may require purification from nitro byproducts | 99.9%[1] |

| Key Advantages | Reliable, well-established, high conversion. | Fast reaction at high temperatures, effective for various substrates. | Environmentally friendly (uses O₂), high purity, catalytic. |

| Key Disadvantages | Generates large amounts of MnO₂ waste. | Harsh conditions (high T & P), corrosive, potential for nitrated byproducts. | Requires specialized catalyst system, may require pressure. |

Experimental Protocols

A generalized workflow for the synthesis, work-up, and purification is illustrated below. Specific details for each protocol follow.

Figure 2: Generalized workflow for synthesis and purification.

Method 1: Potassium Permanganate (KMnO₄) Oxidation

This method is a classic and effective route for the oxidation of alkylbenzenes.[2][3] It proceeds via a free-radical mechanism at the benzylic position.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-fluorotoluene and water.

-

Addition of Oxidant: While stirring, gradually add potassium permanganate (KMnO₄) in portions to the mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux using a heating mantle and continue stirring for several hours until the purple color of the permanganate ion has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the hot mixture by suction filtration to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings.

-

-

Precipitation:

-

Cool the filtrate in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic to Congo red paper. This compound will precipitate as a white solid.

-

-

Purification:

-

Collect the crude product by suction filtration and wash the solid with cold water.

-

For further purification, recrystallize the crude acid from a 50% aqueous ethanol solution. The purified product can be dried in a vacuum oven.

-

Method 2: Nitric Acid (HNO₃) Oxidation

Oxidation of toluene derivatives with nitric acid is a powerful method, typically performed at high temperatures and pressures to achieve a good yield in a short time. The process can yield the corresponding benzoic acid in high purity, but care must be taken to control the reaction and potential side reactions like aromatic nitration.

Experimental Protocol:

-

Reaction Setup: Charge a high-pressure stainless steel autoclave with 4-fluorotoluene and dilute nitric acid (e.g., 15-40% by weight).

-

Reaction: Seal the autoclave and begin stirring. Heat the mixture to the target temperature (e.g., 175-190 °C), which will cause the pressure to rise (e.g., to 30-50 kg/cm ²). Maintain these conditions for the duration of the reaction (this can range from a few minutes to a couple of hours).

-

Work-up:

-

After the reaction period, cool the autoclave to room temperature.

-

Carefully vent any residual pressure.

-

Open the autoclave and transfer the contents to a beaker.

-

-

Precipitation:

-

Cool the reaction mixture in an ice bath to precipitate the crude this compound.

-

-

Purification:

-

Collect the crude product by suction filtration.

-

Wash the solid with cold water to remove residual nitric acid and any water-soluble byproducts.

-

Purify the product by recrystallization from an appropriate solvent, such as aqueous ethanol, to remove any nitro-substituted impurities.

-

Method 3: Catalytic Aerobic Oxidation

This method represents a more sustainable approach, utilizing air or pure oxygen as the oxidant and a catalytic system to facilitate the reaction. This reduces the generation of inorganic waste and often leads to very high product purity.

Experimental Protocol:

-

Reaction Setup: To a pressure reactor equipped with a gas inlet, stirrer, and heating system, add 4-fluorotoluene (300 g), acetic acid (660 g), water (132 g), cobalt acetate tetrahydrate (6 g), and sodium bromide (5 g).

-

Reaction:

-

Seal the reactor and pressurize with oxygen or compressed air.

-

Begin stirring and heat the mixture to the reaction temperature (e.g., 150-160 °C).

-

Maintain the reaction for approximately 4 hours. The reaction progress can be monitored by gas chromatography (GC).

-

-

Work-up and Precipitation:

-

After the reaction is complete, cool the reactor to room temperature and vent the pressure.

-

Transfer the reaction mixture to a suitable vessel. The product, this compound, may begin to crystallize upon cooling.

-

The crude product can be isolated by filtration.

-

-

Purification:

-

Wash the collected solid with water to remove the catalyst and any remaining acetic acid.

-

The reported purity from this method is very high (99.9%), but if necessary, further purification can be achieved by recrystallization. The product should be dried under vacuum.

-

References

An In-depth Technical Guide to the Schiemann Reaction for 4-Fluorobenzoic Acid Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Balz-Schiemann reaction, with a specific focus on the synthesis of 4-Fluorobenzoic acid. It covers the core reaction mechanism, detailed experimental protocols, and quantitative analysis of reaction parameters, offering valuable insights for professionals in chemical research and pharmaceutical development.

Introduction: The Significance of the Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry, providing a reliable method for the synthesis of aryl fluorides from primary aromatic amines.[1][2] This transformation proceeds via a characteristic diazonium tetrafluoroborate intermediate, which is then thermally decomposed to yield the final fluorinated product.[1][3] For many fluorobenzene derivatives, including the pharmaceutically significant this compound, the Schiemann reaction remains a preferred synthetic route due to the challenges associated with direct fluorination of aromatic hydrocarbons.[4]

Aryl fluorides are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorination a key strategy in drug design.

Core Reaction Mechanism

The mechanism of the Schiemann reaction for the synthesis of this compound from 4-Aminobenzoic acid can be delineated into three primary stages:

-

Diazotization: The process begins with the diazotization of the primary aromatic amine, 4-Aminobenzoic acid. In the presence of a cold, acidic solution, nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), reacts with the amino group to form a diazonium salt.

-

Formation of the Diazonium Tetrafluoroborate Salt: Fluoroboric acid (HBF₄) is then introduced. The tetrafluoroborate anion (BF₄⁻) replaces the counter-ion of the diazonium salt (e.g., Cl⁻), leading to the precipitation of the relatively stable 4-carboxybenzenediazonium tetrafluoroborate intermediate. This salt can often be isolated as a solid.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated. This thermal decomposition is the key C-F bond-forming step and is believed to proceed through an SN1-type mechanism. The reaction generates a highly unstable aryl cation intermediate, which then abstracts a fluoride ion (F⁻) from the tetrafluoroborate anion. The final products are this compound, nitrogen gas (N₂), and boron trifluoride (BF₃).

Caption: Overall workflow of the Schiemann reaction.

Caption: Step-by-step mechanism of the Schiemann reaction.

Quantitative Data Analysis

The efficiency of the Schiemann reaction is highly dependent on reaction conditions, particularly the solvent and temperature used for the thermal decomposition step. The electronic nature of the substituents on the aryldiazonium salt also plays a pivotal role. Below is a summary of yields obtained under various conditions for different aryldiazonium tetrafluoroborates, illustrating the impact of these parameters.

| Starting Material (ArN₂⁺BF₄⁻) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzenediazonium tetrafluoroborate | Hexane | 60 | 1 | 98 | |

| Benzenediazonium tetrafluoroborate | PhCl | 60 | 1 | 92 | |

| 4-Methylbenzenediazonium tetrafluoroborate | Hexane | 60 | 1 | 95 | |

| 4-Methoxybenzenediazonium tetrafluoroborate | Hexane | 60 | 1 | 91 | |

| 4-Bromobenzenediazonium tetrafluoroborate | PhCl | 90 | 16 | 78 | |

| 4-Nitrobenzenediazonium tetrafluoroborate | PhCl | 80 | 1 | 94 | |

| 4-Carboxybenzenediazonium tetrafluoroborate | Various | Not specified | N/S | N/S |

Note: Specific yield data for 4-Carboxybenzenediazonium tetrafluoroborate under these exact comparative conditions were not available in the cited literature, but the trends shown for other substituted rings are instructive.

Experimental Protocol

This section provides a representative laboratory-scale protocol for the synthesis of this compound.

Materials:

-

4-Aminobenzoic acid (p-Aminobenzoic acid, PABA)

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, ~48-50% aqueous solution)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Ice

Safety Precautions:

-

Hazard: Diazonium salts are potentially explosive when dry and should be handled with extreme care. Avoid scratching or subjecting the dry solid to shock.

-

PPE: Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Acids: Fluoroboric acid and hydrochloric acid are highly corrosive. Handle them in a well-ventilated fume hood.

-

Thermal Decomposition: The decomposition reaction releases gaseous N₂ and BF₃. The process can be exothermic and should be performed behind a blast shield with careful temperature control.

Caption: A typical experimental workflow for the Schiemann reaction.

Procedure:

-

Diazotization:

-

In a flask, dissolve 4-aminobenzoic acid in dilute hydrochloric acid.

-

Cool the flask in an ice-water bath to between 0 and 5 °C with constant stirring.

-

Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 10-15 minutes.

-

Stir the resulting solution for an additional 15 minutes in the ice bath.

-

-

Precipitation of the Diazonium Salt:

-

To the cold diazonium salt solution, slowly add a stoichiometric amount of cold aqueous fluoroboric acid (HBF₄).

-

A precipitate of 4-carboxybenzenediazonium tetrafluoroborate should form.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation of the Intermediate:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with small portions of cold water, cold methanol, and finally diethyl ether to facilitate drying.

-

Carefully transfer the solid to a watch glass and let it air dry completely in a dark, well-ventilated area, away from heat or friction.

-

-

Thermal Decomposition:

-

Place the thoroughly dried diazonium tetrafluoroborate salt in a flask equipped with a condenser. For better temperature control, the salt can be suspended in an inert, high-boiling solvent such as hexane or chlorobenzene.

-

Heat the flask gently. The decomposition temperature depends on the substrate, but typically occurs between 60-120 °C. The reaction is complete when the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture can be treated with water and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound can be purified by recrystallization from a suitable solvent system.

-

Modern Innovations and Modifications

While the traditional Schiemann reaction is robust, concerns over the safety of isolating diazonium salts have driven innovation.

-

Alternative Counter-ions: Using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) instead of tetrafluoroborates can sometimes lead to improved yields.

-

In Situ Generation: Methods that avoid the isolation of the diazonium salt have been developed, where the intermediate is generated and decomposed in the same pot.

-

Continuous Flow Synthesis: Modern protocols utilize continuous flow reactors, which significantly enhance safety by minimizing the amount of hazardous diazonium intermediate present at any given time. This approach also allows for rapid heating and cooling, dramatically reducing reaction times and improving scalability.

Conclusion

The Balz-Schiemann reaction remains a vital and widely used method for the synthesis of this compound and other aryl fluorides. A thorough understanding of its SN1-like mechanism, careful control of reaction parameters, and strict adherence to safety protocols are essential for its successful application. Ongoing advancements, particularly in continuous flow chemistry, are further enhancing the safety and efficiency of this classic transformation, ensuring its continued relevance in modern chemical and pharmaceutical industries.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzoic acid (4-FBA), a halogenated derivative of benzoic acid, serves as a critical building block in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique physicochemical properties, imparted by the presence of a fluorine atom at the para position of the benzene ring, significantly influence its reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its role in synthetic chemistry and drug discovery.

Physical Properties

This compound is a white crystalline solid at room temperature. The introduction of the highly electronegative fluorine atom onto the benzene ring subtly alters its physical characteristics compared to benzoic acid. A summary of its key physical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₅FO₂ | [1] |

| Molecular Weight | 140.11 g/mol | [1] |

| Melting Point | 182-186 °C | [2][3] |

| Boiling Point | 251.1 °C at 760 mmHg | [4] |

| Density | 1.479 g/cm³ | |

| Appearance | White crystalline solid | |

| pKa (at 25 °C) | 4.14 | |

| LogP | 2.07 |

Solubility

The solubility of this compound is a crucial parameter for its application in various reaction media. It exhibits limited solubility in cold water but is more soluble in hot water and a range of organic solvents.

| Solvent | Solubility | References |

| Cold Water | Very slightly soluble (1200 mg/L) | |

| Hot Water | Soluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Ether | Soluble | |

| Acetone | Soluble |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The following tables summarize its key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.1 | Singlet (broad) | - | Carboxylic acid proton (-COOH) |

| ~8.1 | Doublet of doublets | ~8.8, 5.4 | Aromatic protons ortho to -COOH |

| ~7.2 | Triplet | ~8.8 | Aromatic protons ortho to -F |

Note: Solvent is typically DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | Carboxylic acid carbon (-COOH) |

| ~165.0 (d, J ≈ 250 Hz) | Aromatic carbon attached to -F (C4) |

| ~132.5 (d, J ≈ 9 Hz) | Aromatic carbons ortho to -COOH (C2, C6) |

| ~128.0 (d, J ≈ 3 Hz) | Aromatic carbon attached to -COOH (C1) |

| ~115.8 (d, J ≈ 22 Hz) | Aromatic carbons ortho to -F (C3, C5) |

Note: Solvent is typically DMSO-d₆. The carbon attached to fluorine shows a characteristic large one-bond coupling constant (¹JCF).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| ~1680-1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretches |

| ~1200-1300 | Strong | C-O stretch of carboxylic acid |

| ~1150-1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 140 | [M]⁺ (Molecular ion) |

| 123 | [M-OH]⁺ |

| 95 | [M-COOH]⁺ |

Chemical Properties and Reactivity

This compound undergoes reactions typical of carboxylic acids and fluorinated aromatic compounds.

-

Acidity : The carboxylic acid group is acidic and can be deprotonated with a base to form the corresponding carboxylate salt. The pKa of 4.14 indicates it is a slightly stronger acid than benzoic acid (pKa ≈ 4.20), a consequence of the electron-withdrawing nature of the fluorine atom.

-

Esterification : It readily undergoes esterification with alcohols in the presence of an acid catalyst.

-

Amide Formation : It can be converted to amides by reaction with amines, often via an activated carboxylic acid derivative such as an acyl chloride.

-

Reduction : The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Electrophilic Aromatic Substitution : The benzene ring can undergo further electrophilic substitution. The fluorine atom is an ortho-, para-director, and the carboxylic acid group is a meta-director and deactivating. The outcome of such reactions will depend on the reaction conditions and the nature of the electrophile.

-

Nucleophilic Aromatic Substitution : The fluorine atom is generally not a good leaving group in nucleophilic aromatic substitution unless the ring is further activated by strong electron-withdrawing groups.

Experimental Protocols

Synthesis of this compound (via Schiemann Reaction)

A common laboratory-scale synthesis of this compound involves the Schiemann reaction, starting from 4-aminobenzoic acid.

Methodology:

-

Diazotization: 4-Aminobenzoic acid is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Formation and Decomposition of Diazonium Tetrafluoroborate: Tetrafluoroboric acid (HBF₄) is added to the solution of the diazonium salt, causing the precipitation of the diazonium tetrafluoroborate salt. The salt is filtered, washed, and dried. The dry salt is then gently heated, leading to its decomposition to yield crude this compound, nitrogen gas, and boron trifluoride.

-

Purification: The crude this compound is purified by recrystallization, typically from an ethanol/water mixture, to yield white crystals of the pure product.

Characterization Protocols

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural confirmation.

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the spectrum using a standard ¹H NMR pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative ratios of the different types of protons.

Objective: To obtain an infrared spectrum to identify functional groups.

Procedure:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven and cool it in a desiccator.

-

In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample by gentle grinding.

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for electrospray ionization (ESI) or via a gas chromatograph for electron ionization (EI)).

-

Acquire the mass spectrum. For EI, a standard electron energy of 70 eV is typically used. For ESI, the voltages of the capillary and cone will be optimized to achieve good ionization and transmission of the ions.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Role in Drug Development and Signaling Pathways

This compound is a key precursor in the synthesis of numerous pharmaceuticals. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. A prominent example of a drug synthesized from a related precursor and sharing structural motifs is Celecoxib, a selective COX-2 inhibitor.

The mechanism of action of Celecoxib involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The structural features derived from precursors like this compound are crucial for the selective binding of the drug to the COX-2 active site.

Structure-Activity Relationships

The position and nature of substituents on the benzoic acid scaffold significantly influence the biological activity of its derivatives. In the context of developing bioactive compounds, the fluorine atom in this compound plays a pivotal role.

The introduction of fluorine at the para-position can:

-

Increase Lipophilicity: This can enhance the ability of the molecule to cross cell membranes.

-

Enhance Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can increase the in vivo half-life of a drug.

-

Alter Acidity: As mentioned, the electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, which can affect its ionization state at physiological pH and its binding to target proteins.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing binding affinity.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the development of new therapeutic agents. Its well-defined physical, chemical, and spectroscopic properties, as detailed in this guide, provide a solid foundation for its application in research and development. A thorough understanding of its characteristics and reactivity is essential for its effective utilization in the design and synthesis of novel molecules with desired biological activities. The experimental protocols provided herein offer practical guidance for the synthesis and characterization of this important compound.

References

An In-depth Technical Guide to the Solubility of 4-Fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-fluorobenzoic acid (4-FBA) in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: this compound Solubility

This compound is a fluorinated derivative of benzoic acid. The presence of the highly electronegative fluorine atom at the para position of the benzene ring influences its physicochemical properties, including its solubility in various media. The solubility of 4-FBA is a crucial parameter for designing reaction conditions, crystallization processes, and formulations.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in numerous organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x) of 4-FBA in twelve different organic solvents at temperatures from 283.15 K to 323.15 K.[1] All data is sourced from a study utilizing the gravimetric method.[1]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Isobutanol | 1-Pentanol | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Acetonitrile | Acetone |

| 283.15 | 0.2257 | 0.2015 | 0.1789 | 0.1654 | 0.1558 | 0.1432 | 0.1311 | 0.1688 | 0.2101 | 0.1876 | 0.1455 | 0.2589 |

| 288.15 | 0.2558 | 0.2289 | 0.2033 | 0.1882 | 0.1775 | 0.1636 | 0.1498 | 0.1925 | 0.2392 | 0.2139 | 0.1661 | 0.2941 |

| 293.15 | 0.2889 | 0.2591 | 0.2302 | 0.2134 | 0.2015 | 0.1859 | 0.1705 | 0.2188 | 0.2718 | 0.2431 | 0.1889 | 0.3329 |

| 298.15 | 0.3253 | 0.2923 | 0.2599 | 0.2413 | 0.2281 | 0.2105 | 0.1933 | 0.2481 | 0.3081 | 0.2755 | 0.2144 | 0.3756 |

| 303.15 | 0.3654 | 0.3289 | 0.2927 | 0.2721 | 0.2575 | 0.2376 | 0.2185 | 0.2807 | 0.3485 | 0.3115 | 0.2428 | 0.4226 |

| 308.15 | 0.4095 | 0.3691 | 0.3289 | 0.3061 | 0.2899 | 0.2675 | 0.2463 | 0.3169 | 0.3934 | 0.3514 | 0.2745 | 0.4744 |

| 313.15 | 0.4581 | 0.4133 | 0.3688 | 0.3436 | 0.3257 | 0.3005 | 0.2769 | 0.3571 | 0.4431 | 0.3956 | 0.3098 | 0.5314 |

| 318.15 | 0.5115 | 0.4618 | 0.4128 | 0.3849 | 0.3651 | 0.3369 | 0.3106 | 0.4016 | 0.4981 | 0.4445 | 0.3491 | 0.5939 |

| 323.15 | 0.5702 | 0.5151 | 0.4612 | 0.4304 | 0.4085 | 0.3771 | 0.3477 | 0.4508 | 0.5587 | 0.4986 | 0.3927 | 0.6625 |

Qualitative solubility information from various sources indicates that this compound is also soluble in ether and hot water, and very slightly soluble in cold water.[2][3][4]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" or gravimetric method is a widely recognized and reliable technique for measuring the thermodynamic equilibrium solubility of a solid compound in a solvent.

Principle of the Shake-Flask (Gravimetric) Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature. An excess amount of the solid is added to a known mass of the solvent and agitated until equilibrium is reached. Once equilibrium is established, the undissolved solid is separated from the saturated solution. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of the solubility, typically expressed as a mole fraction or mass of solute per mass or volume of solvent.

Detailed Methodology

-

Preparation :

-

Ensure all glassware (e.g., flasks with stoppers, filtration apparatus, evaporating dishes) is clean and dry.

-

Accurately weigh the evaporating dishes and record their masses.

-

Calibrate the analytical balance.

-

Maintain a constant temperature bath at the desired experimental temperature.

-

-

Equilibration :

-

Add an excess amount of this compound to a series of flasks, each containing a known mass of a specific organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium. The equilibration time can vary depending on the solute-solvent system and should be determined by preliminary experiments (e.g., by measuring the concentration at different time intervals until it becomes constant). A typical duration can be 24 to 72 hours.

-

-

Phase Separation :

-

After equilibration, allow the flasks to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

To ensure no solid particles are transferred, the syringe should be fitted with a filter (e.g., a PTFE syringe filter).

-

-

Gravimetric Analysis :

-

Dispense a known mass of the filtered saturated solution into a pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the solid residue of this compound.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility :

-

The mass of the dissolved this compound is the final constant mass of the evaporating dish and residue minus the initial mass of the empty evaporating dish.

-

The mass of the solvent in the analyzed sample is the initial mass of the saturated solution dispensed into the dish minus the mass of the dissolved this compound.

-

The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent.

-

To express solubility as a mole fraction (x), convert the masses of the solute (4-FBA) and the solvent to moles using their respective molar masses. The mole fraction is then calculated as: x = moles of 4-FBA / (moles of 4-FBA + moles of solvent)

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the gravimetric method for solubility determination.

References

An In-depth Technical Guide to the Crystal Structure and Potential Polymorphism of 4-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzoic acid (4-FBA) is a key intermediate in the synthesis of numerous pharmaceuticals and other specialty chemicals. The solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates, particularly polymorphism, are of paramount importance as they can significantly influence a drug's stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While, to date, no distinct polymorphs of pure this compound have been reported in scientific literature, this document outlines a detailed experimental framework for the systematic investigation of its potential polymorphic forms. This guide serves as a foundational resource for researchers and professionals in drug development by presenting established analytical techniques and a logical workflow for polymorph screening and characterization.

Introduction to this compound

This compound, with the chemical formula C₇H₅FO₂, is a halogenated derivative of benzoic acid.[1] It is a white to off-white crystalline solid at room temperature.[2] Its molecular structure, featuring a fluorine atom at the para position of the benzene ring, imparts unique electronic properties that are leveraged in the synthesis of a variety of organic compounds. In the pharmaceutical industry, the solid-state structure of an API intermediate like 4-FBA is a critical quality attribute. The arrangement of molecules in the crystal lattice dictates its physical properties, and the existence of multiple crystalline forms, or polymorphs, can introduce significant variability in manufacturing processes and final product performance.

Known Crystal Structure of this compound

Currently, the scientific literature primarily describes the crystal structure of this compound in the context of co-crystals, where it is crystallized with another molecule. A detailed study of a co-crystal formed between this compound and 2-aminobenzothiazol provides valuable insight into the molecular conformation and hydrogen bonding motifs of 4-FBA.[3][4][5]

The crystallographic data for this co-crystal is summarized in the table below. It is important to note that these parameters describe the co-crystal lattice and not that of pure this compound.

Table 1: Crystallographic Data for a this compound Co-Crystal

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7869(14) |

| b (Å) | 4.0326(5) |

| c (Å) | 27.625(3) |

| β (°) | 92.731(10) |

| Volume (ų) | 1311.6(3) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Calculated Density (g/cm³) | 1.470 |

In this co-crystal structure, the this compound moiety participates in hydrogen bonding, a key interaction that governs the formation of supramolecular structures.

Investigating the Potential Polymorphism of this compound: A Proposed Workflow

The absence of reported polymorphs for this compound does not preclude their existence. A systematic polymorph screen is necessary to definitively assess its solid-state landscape. The following experimental workflow is proposed for this purpose.

Caption: A logical workflow for the systematic screening and characterization of potential polymorphs of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments outlined in the proposed workflow.

Crystal Preparation

Recrystallization is a powerful technique for both purification and the discovery of new polymorphic forms. The choice of solvent is critical, as different solvents can favor the nucleation and growth of different crystal forms.

-

Protocol:

-

Dissolve a known mass of this compound in a minimal amount of a selected solvent at an elevated temperature (near the solvent's boiling point).

-

A diverse range of solvents with varying polarities should be screened (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane).

-

Once fully dissolved, the solution is allowed to cool slowly to room temperature. Slow cooling encourages the formation of well-ordered crystals.

-

If no crystals form, induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.

-

Further cooling in an ice bath can be employed to maximize the yield.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

-

The crystals are then dried under vacuum.

-

This method is effective for determining the most thermodynamically stable form at a given temperature.

-

Protocol:

-

Suspend an excess of this compound in a selected solvent in a sealed vial.

-

Agitate the slurry at a constant temperature for an extended period (days to weeks).

-

Periodically sample the solid phase and analyze it by Powder X-Ray Diffraction (PXRD) to monitor for any phase transformations.

-

The final solid phase is considered the most stable form under the experimental conditions.

-

Mechanical stress can induce polymorphic transformations.

-

Protocol:

-

Place a sample of this compound in a ball mill or a mortar and pestle.

-

Grind the sample for a defined period.

-

Analyze the resulting powder by PXRD to identify any changes in the crystal form.

-

Characterization Techniques

PXRD is the primary tool for identifying and distinguishing different crystalline forms. Each polymorph will produce a unique diffraction pattern.

-

Protocol:

-

A small amount of the crystalline powder is gently packed into a sample holder.

-

The sample is exposed to a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram is a fingerprint of the crystalline phase.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and to detect solid-state phase transitions.

-

Protocol:

-

A small, accurately weighed amount of the sample (typically 1-5 mg) is sealed in an aluminum pan.

-

The sample and a reference pan (usually empty) are heated at a constant rate (e.g., 10 °C/min).

-

The heat flow is monitored, and endothermic or exothermic events (such as melting or recrystallization) are recorded.

-

Table 2: Thermal Properties of this compound

| Property | Value |

| Melting Point | 182-184 °C |

Note: This melting point corresponds to the known crystalline form. Different polymorphs would exhibit different melting points and enthalpies of fusion.

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates.

-

Protocol:

-

A small amount of the sample is placed in a TGA furnace.

-

The sample is heated at a constant rate, and the mass is continuously monitored.

-

Mass loss at specific temperatures can indicate desolvation or decomposition.

-

HSM allows for the visual observation of thermal events, such as melting and recrystallization, under a microscope.

-

Protocol:

-

A small amount of the crystalline sample is placed on a microscope slide on a heated stage.

-

The sample is heated at a controlled rate while being observed under polarized light.

-

Changes in morphology, birefringence, and melting behavior are recorded.

-

SCXRD provides the definitive three-dimensional structure of a crystalline solid, including unit cell dimensions, space group, and atomic coordinates.

-

Protocol:

-

A single crystal of suitable size and quality is mounted on a goniometer.

-

The crystal is irradiated with an X-ray beam, and the diffraction pattern is collected on a detector.

-

The data are processed to solve and refine the crystal structure.

-

Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate polymorphs, which may exhibit subtle differences in their vibrational spectra.

-

Protocol (FTIR):

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber.

-

-

Protocol (Raman):

-

A small amount of the sample is placed under a Raman microscope.

-

The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed.

-

Logical Relationships in Polymorph Analysis

The identification and characterization of polymorphs involve a series of logical steps to confirm the existence of a new form and to determine its properties relative to other forms.

Caption: Decision-making process for confirming the discovery of a new polymorph and subsequent analytical steps.

Conclusion

While this compound is a well-established chemical entity, its polymorphic landscape remains unexplored. This guide has consolidated the known structural information and, more importantly, has provided a detailed, actionable framework for the systematic investigation of its potential polymorphism. For researchers and professionals in drug development, a thorough understanding of the solid-state properties of key intermediates like 4-FBA is not merely an academic exercise but a critical component of robust process development and ensuring the quality and consistency of the final pharmaceutical product. The application of the outlined experimental protocols will enable a comprehensive characterization of the solid forms of this compound, mitigating potential risks in later stages of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. eurjchem.com [eurjchem.com]

- 4. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with this compound co-crystal | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

The Advent of a Fluorinated Workhorse: A Technical History of 4-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has been a transformative event in the chemical and life sciences, bestowing unique properties that have led to advancements in materials, agrochemicals, and pharmaceuticals. At the heart of many of these developments lies 4-fluorobenzoic acid, a seemingly simple molecule that has become a cornerstone building block for organic synthesis. This technical guide delves into the discovery, history, and foundational experimental protocols of this versatile compound.

Early Explorations in Organofluorine Chemistry

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. Early pioneers faced significant challenges in taming the reactivity of elemental fluorine. A pivotal figure in this field was the Belgian chemist Frédéric Swarts, who, in 1892, developed the "Swarts reaction," a method for introducing fluorine into organic compounds via halogen exchange with metal fluorides. While Swarts' work primarily focused on aliphatic compounds, his contributions laid the groundwork for the synthesis of a wide array of fluorinated molecules.

The definitive synthesis of aryl fluorides, and by extension this compound, was revolutionized by the discovery of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann. This reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate, provided a reliable and reproducible method for introducing a fluorine atom onto an aromatic ring.[1] A detailed, and widely cited, experimental protocol for the synthesis of this compound using this method was published in Organic Syntheses in 1943.[2][3][4]

Physical and Chemical Properties

This compound is a white crystalline solid with properties that make it a useful intermediate in organic synthesis. The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic properties and reactivity.

| Property | Value |

| Molecular Formula | C₇H₅FO₂[2] |

| Molar Mass | 140.11 g/mol |

| Melting Point | 182-184 °C |

| Boiling Point | 253.7 °C |

| Density | 1.479 g/cm³ |

| Water Solubility | Slightly soluble in cold water, soluble in hot water |

| Solubility in Organic Solvents | Soluble in alcohol, ether, and methanol |

| pKa | 4.14 |

Key Experimental Protocols

Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 2, p. 299 (1943).

Objective: To synthesize this compound from 4-aminobenzoic acid.

Materials:

-

Ethyl p-aminobenzoate

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Boric acid

-

Hydrofluoric acid (60%)

-

Potassium hydroxide

-

Ethyl alcohol (95%)

-

Activated carbon (Norite)

-

Paraffin wax-coated beaker

-

Ice bath

-

Mechanical stirrer

-

Filtration apparatus

Procedure:

-

Diazotization of Ethyl p-Aminobenzoate:

-

In a suitable flask, dissolve ethyl p-aminobenzoate in a solution of hydrochloric acid and water.

-

Cool the mixture to below 7°C using an ice bath and stir mechanically.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 7°C. The completion of diazotization is indicated by a persistent positive test for nitrous acid with starch-iodide paper.

-

-

Formation of p-Carbethoxybenzenediazonium Fluoborate:

-

In a separate paraffin wax-coated beaker, dissolve boric acid in 60% hydrofluoric acid, keeping the temperature below 25°C.

-

Cool the resulting fluoboric acid solution in an ice-water bath.

-

Add the cold fluoboric acid solution rapidly to the diazonium salt solution while stirring and maintaining the temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate.

-

-

Decomposition and Saponification:

-

Filter the precipitated diazonium fluoborate and dry it thoroughly.

-

Place the dry powder in a flask and heat it gently to initiate decomposition. The decomposition will proceed, releasing nitrogen and boron trifluoride gases.

-

The remaining residue is refluxed for one hour with a solution of potassium hydroxide in aqueous ethyl alcohol to saponify the ester.

-

-

Isolation and Purification:

-

Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

-

Cool the mixture and filter the solid.

-

For purification, dissolve the crude acid in a hot solution of potassium carbonate, treat with activated carbon, and filter.

-

Acidify the hot filtrate with hydrochloric acid to precipitate the pure this compound.

-

Filter the purified product and dry. The expected melting point of the purified acid is 186°C.

-

Esterification of this compound

This is a representative protocol for the synthesis of ethyl 4-fluorobenzoate, a common derivative.

Objective: To synthesize ethyl 4-fluorobenzoate.

Materials:

-

This compound

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Round bottom flask (250 mL)

-

Condenser

-

Heating mantle

-

Separating funnel

Procedure:

-

Reaction Setup:

-

In a 250 mL round bottom flask, dissolve 15 g of this compound in 60 mL of absolute ethanol.

-

Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.

-

-

Reflux:

-

Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.

-

Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize any unreacted acid by adding a 10% Na₂CO₃ solution.

-

Transfer the solution to a separating funnel and perform a solvent extraction to isolate the ethyl 4-fluorobenzoate.

-

Historical Applications and Significance

The utility of this compound as a synthetic intermediate became increasingly apparent with the rise of fluorinated compounds in various industries.

In Pharmaceuticals: The introduction of fluorine into drug candidates can significantly alter their metabolic stability, bioavailability, and binding affinity. This compound has served as a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, it is used in the synthesis of N-succinimidyl 4-[¹⁸F]-fluorobenzoate, a reagent for the ¹⁸F labeling of antibodies for use in positron emission tomography (PET).

In Agrochemicals: Similar to its role in pharmaceuticals, the incorporation of fluorine into pesticides and herbicides can enhance their efficacy and stability. This compound is a valuable building block in the production of a variety of agrochemicals.

Biological Pathways

While primarily a synthetic intermediate, the biological fate of this compound has been a subject of study, particularly its biodegradation by microorganisms. Understanding these pathways is crucial for environmental remediation and toxicology.

Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and energy. Two primary degradation pathways have been elucidated.

Bacterial Degradation Pathways of this compound

The more established pathway involves the conversion of this compound to 4-fluorocatechol , which then undergoes ring cleavage. A second pathway, identified in Aureobacterium sp., proceeds through the formation of 4-hydroxybenzoic acid and subsequently 3,4-dihydroxybenzoic acid (protocatechuic acid) before ring fission.

Conclusion

From its synthesis via the classic Balz-Schiemann reaction to its indispensable role as a building block in modern chemistry, this compound has a rich history. Its unique properties, conferred by the strategic placement of a fluorine atom, have enabled the development of a vast array of valuable compounds. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the history, properties, and synthetic methodologies of this compound remains essential for continued innovation.

References

An In-depth Technical Guide to the Acidity and pKa of 4-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa value of 4-fluorobenzoic acid, a compound of significant interest in organic synthesis and pharmaceutical development.[1] This document details the physicochemical properties of this compound, the electronic factors governing its acidity, and standardized experimental protocols for the determination of its pKa.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a foundational dataset for laboratory and developmental applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅FO₂ | [1][2][3] |

| Molecular Weight | 140.11 g/mol | |

| pKa | 4.14 | Wikipedia |

| Melting Point | 182-184 °C | |

| Boiling Point | 253.7 °C at 760 mmHg | |

| Solubility | Moderately soluble in water; soluble in alcohol, ether, and hot water. | |

| Appearance | White crystalline solid | |

| CAS Number | 456-22-4 |

Acidity of this compound: A Discussion of Electronic Effects

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. For substituted benzoic acids, the nature and position of the substituent on the aromatic ring play a crucial role in modulating this stability. Electron-withdrawing groups generally increase acidity by delocalizing the negative charge on the carboxylate anion, thereby stabilizing it.

The fluorine atom at the para-position in this compound exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine is a strongly electron-withdrawing group. This effect operates through the sigma bonds, pulling electron density away from the carboxylate group and stabilizing the negative charge. This -I effect increases the acidity of the carboxylic acid.

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring through resonance. This effect donates electron density to the ring, which can destabilize the carboxylate anion by increasing the electron density around it. This +R effect decreases the acidity.

In the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect. Therefore, the net effect of the fluorine substituent is electron-withdrawing, leading to an increase in the acidity of this compound compared to unsubstituted benzoic acid (pKa ≈ 4.20).

Experimental Protocols for pKa Determination

The precise determination of the pKa value is critical for understanding and predicting the behavior of a compound in various chemical and biological systems. Below are detailed methodologies for three common experimental techniques used for pKa determination.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of acids and bases. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M sodium hydroxide (NaOH) and standardize it against a primary standard like potassium hydrogen phthalate (KHP).

-

Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent (e.g., deionized water or a water-cosolvent mixture if solubility is an issue).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pKa of the analyte.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of inflection in the titration curve).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It requires smaller sample quantities compared to potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of buffer solutions with accurately known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the this compound stock solution to ensure the final concentration is the same in all samples.

-

Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each buffered solution.

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic (HA) and basic (A⁻) forms of the compound.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength (where the difference in absorbance between the acidic and basic forms is significant) against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AA⁻ is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form.

-

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a sensitive and direct method for pKa determination. The chemical shift of the fluorine nucleus is often sensitive to the protonation state of the nearby carboxylic acid group.

Methodology:

-

Sample Preparation:

-

Prepare a series of samples of this compound in a suitable solvent system (e.g., D₂O or a mixed H₂O/D₂O solvent) with varying pH values, similar to the spectrophotometric method.

-

The pH of each sample must be accurately measured.

-

-

NMR Data Acquisition:

-

Acquire the ¹⁹F NMR spectrum for each sample under constant temperature conditions.

-

Record the chemical shift (δ) of the fluorine signal for each spectrum.

-

-

Data Analysis:

-

Plot the observed ¹⁹F chemical shift (δ) as a function of pH.

-

This plot will typically yield a sigmoidal titration curve.

-

The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the appropriate equation. The main advantage of this technique is that it can be used for mixtures and impure samples, as the signal for the compound of interest can be selectively observed.

-

Conclusion